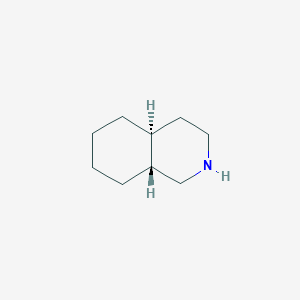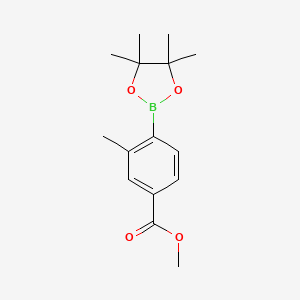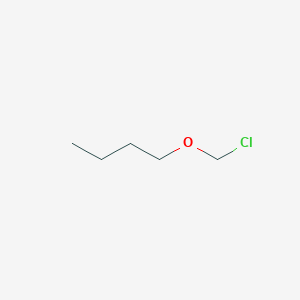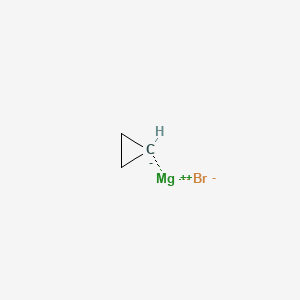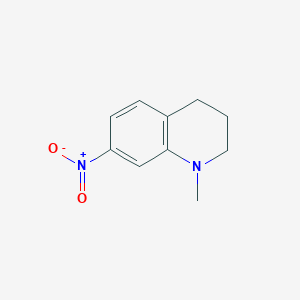
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline
Overview
Description
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that have been of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroquinoline ring with a methyl group attached at the 1-position and a nitro group attached at the 7-position . The InChI key for this compound is UIQYGCGBKBKFJY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 192.21 . The predicted boiling point is 339.8±35.0 °C, and the predicted density is 1±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of tetrahydroquinoline derivatives, including 1-methyl variants, has been a subject of interest due to their potential applications in medicinal chemistry and materials science. For instance, Sakane et al. (1974) discussed the conversion of N-nitroso-1,2,3,4-tetrahydroisoquinoline derivatives into 3,4-dihydroisoquinolines, showcasing a method that could potentially be applied to 1-methyl-7-nitro-1,2,3,4-tetrahydroquinoline (Sakane et al., 1974). This reaction pathway highlights the chemical versatility and potential transformations of tetrahydroquinoline derivatives.
Medicinal Chemistry Applications
Tetrahydroquinoline derivatives have been explored for their potential in medicinal chemistry. For example, the synthesis of pyrrolo[4,3,2-de]quinolines from 6,7-dimethoxy-4-methylquinoline, which involves the conversion of 2-amino-4-nitrophenol into nitroquinolines, could be relevant for the development of new therapeutic agents (Roberts et al., 1997). These compounds, related to this compound, offer insights into the synthesis of complex heterocyclic structures with potential pharmacological activities.
Safety and Hazards
properties
IUPAC Name |
1-methyl-7-nitro-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQYGCGBKBKFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467221 | |
| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39275-18-8 | |
| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiazolo[4,5-d]pyrimidine-2,7-diamine](/img/structure/B1589373.png)

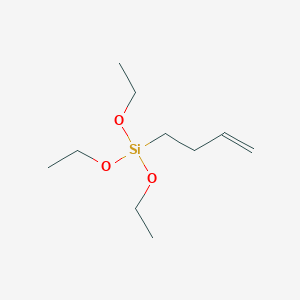

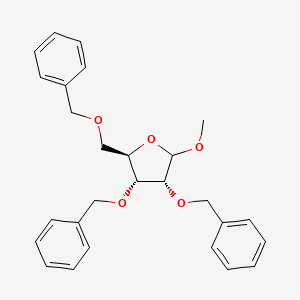
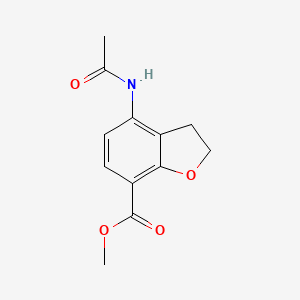

![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)
